Indole-5-carboxylic acid

Photophysics Spectroscopy Triplet State Dynamics

Indole-5-carboxylic acid (I5C) is the only indolecarboxylic acid regioisomer combining CYP199A2 monooxygenase substrate activity with a short 56 μs phosphorescence lifetime. I2C, I3C, and I6C cannot substitute without revalidation—I3C shows zero CYP199A2 activity, and I2C exhibits a 16× longer triplet lifetime (912 μs). The 5-carboxy scaffold unlocks cPLA2α inhibitors achieving IC50 0.005 μM and enables enzymatic bioconversion to water-soluble monocarboxyindirubins (titer 327 mg/L). Procure I5C when regioisomeric precision determines experimental outcome.

Molecular Formula C9H7NO2
Molecular Weight 161,16 g/mole
CAS No. 1670-81-1
Cat. No. B555147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-5-carboxylic acid
CAS1670-81-1
Synonyms5-indolecarboxylic acid
indole-5-carboxylic acid
Molecular FormulaC9H7NO2
Molecular Weight161,16 g/mole
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1C(=O)O
InChIInChI=1S/C9H7NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H,11,12)
InChIKeyIENZCGNHSIMFJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indole-5-Carboxylic Acid CAS 1670-81-1: Technical Procurement Baseline and Comparative Landscape


Indole-5-carboxylic acid (I5C, CAS 1670-81-1) is a heteroaromatic indolecarboxylic acid in which the carboxyl group is positioned at C5 of the bicyclic indole framework [1]. With a molecular formula of C9H7NO2 and a molecular weight of 161.16 g/mol, it appears as an off-white to pale yellow crystalline powder with a melting point of 211–213 °C . I5C functions natively as a plant metabolite and serves as a privileged scaffold for derivatization into pharmacologically active molecules, including cPLA2α inhibitors, aldose reductase inhibitors, serotonin receptor ligands, and P2X7 receptor antagonists [2]. For scientific procurement decisions, I5C must be differentiated from its close regioisomeric analogs—indole-2-carboxylic acid (I2C), indole-3-carboxylic acid (I3C), and indole-6-carboxylic acid (I6C)—as well as indole-3-acetic acid, each exhibiting distinct photophysical behavior, enzymatic substrate specificity, and derivative activity profiles.

Why Indole-5-Carboxylic Acid Cannot Be Interchanged with Other Indole Carboxylic Acid Isomers


Substituting indole-5-carboxylic acid with indole-2-carboxylic acid, indole-3-carboxylic acid, or indole-6-carboxylic acid in synthetic, analytical, or biological workflows is not scientifically defensible without revalidation. Regioisomeric positioning of the carboxyl group on the indole nucleus fundamentally alters triplet state photophysics—with I5C exhibiting a phosphorescence lifetime of 56 μs versus 912 μs for I2C in aqueous solution [1]—as well as enzymatic substrate recognition, where CYP199A2 monooxygenase oxidizes I5C, I2C, and I6C but shows zero activity toward I3C [2]. Moreover, derivative pharmacology is exquisitely sensitive to the carboxyl position: 5-carboxyindole-based cPLA2α inhibitors demonstrate an IC50 of 0.005 μM for optimized lead compounds, whereas isomeric 6-carboxylic acid scaffolds yield different activity profiles [3]. These quantifiable divergences preclude generic substitution without experimental recharacterization.

Quantitative Evidence Guide: Indole-5-Carboxylic Acid Differentiation Versus Comparators


Phosphorescence Lifetime: Indole-5-Carboxylic Acid (56 μs) vs. Indole-2-Carboxylic Acid (912 μs)

Indole-5-carboxylic acid (I5C) exhibits a phosphorescence lifetime in aqueous solution of 56 μs, which is approximately 16-fold shorter than that of indole-2-carboxylic acid (I2C) at 912 μs [1]. The rate constant for triplet state quenching by ground-state molecules was determined as 4.4 × 10⁸ M⁻¹ s⁻¹ for I5C, compared to 6.8 × 10⁷ M⁻¹ s⁻¹ for parent indole and 2.3 × 10⁷ M⁻¹ s⁻¹ for I2C [2]. The bimolecular rate constant for iodide quenching (kqT1) was 2.7 × 10⁴ M⁻¹ s⁻¹ for I5C versus 6 × 10³ M⁻¹ s⁻¹ for I2C, representing a 4.5-fold difference. Activation energy for iodide quenching was 1.89 kcal/mol for I5C and 2.55 kcal/mol for I2C [3].

Photophysics Spectroscopy Triplet State Dynamics

Enzymatic Substrate Specificity: CYP199A2 Accepts Indole-5-Carboxylic Acid but Rejects Indole-3-Carboxylic Acid

CYP199A2, a bacterial P450 monooxygenase from Rhodopseudomonas palustris, exhibits clear regioselectivity among indolecarboxylic acid isomers. The enzyme oxidizes indole-5-carboxylic acid, indole-2-carboxylic acid, and indole-6-carboxylic acid, but exhibits zero activity toward indole-3-carboxylic acid and unsubstituted indole [1]. Among the active substrates, indole-6-carboxylic acid oxidation proceeds at a rate of 130 mol (mol P450)⁻¹ min⁻¹, generating a single product (2-indolinone-6-carboxylic acid), whereas indole-2-carboxylic acid is converted to 5- and 6-hydroxyindole-2-carboxylic acids at a 59:41 ratio [2].

Biocatalysis Enzymology Cytochrome P450 Regioselective Oxidation

cPLA2α Inhibitory Potency: Indole-5-Carboxylic Acid Derivatives Achieve 0.005 μM IC50

Derivatives of indole-5-carboxylic acid exhibit potent inhibition of human cytosolic phospholipase A2α (cPLA2α). The indazole-5-carboxylic acid analog (compound 28), which retains the 5-carboxy pharmacophore geometry, demonstrated an IC50 of 0.005 μM—approximately 7-fold more potent than the lead compound 1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid (IC50 ~0.035 μM) [1]. When the indole-5-carboxylic acid scaffold was replaced with isomeric 6-carboxylic acid systems or bioisosteric benzimidazole/benzotriazole cores, both inhibitory potency and metabolic stability profiles shifted measurably [2].

Medicinal Chemistry Enzyme Inhibition cPLA2α Inflammation

Biocatalytic Indirubin Production: Indole-5-Carboxylic Acid vs. Indole-6-Carboxylic Acid as Substrate

Both indole-5-carboxylic acid and indole-6-carboxylic acid serve as substrates for bacterial monooxygenase-driven enzymatic bioconversion to produce asymmetric carboxy-substituted indirubins, but the choice of isomer determines the regiochemistry of the final product. The bioconversion system employing I5C or I6C with 2-indolinone derivatives achieved a maximum titer of 327 mg L⁻¹ for 5-bromoindirubin-6′-carboxylic acid during a 16-hour incubation period [1]. The resulting monocarboxyindirubins exhibited water solubility up to three orders of magnitude higher than that of unsubstituted indirubin [2].

Biocatalysis Synthetic Biology Indirubin Derivatives Green Chemistry

Physicochemical Properties: LogP and pKa Differentiation Among Indolecarboxylic Acids

Indole-5-carboxylic acid exhibits distinct physicochemical parameters that differentiate it from related indole derivatives. I5C has a calculated LogP of 1.5–1.82 and a pKa (strongest acidic) of 3.63 [1]. In contrast, the physicochemical profiles of other indolecarboxylic acids vary with carboxyl position; these differences influence solubility, membrane permeability, and formulation behavior [2]. A pharmaceutical cocrystal patent specifically claims that cocrystallization of I5C with 4,4′-bipyridyl produces improvements in solubility, stability, and bioavailability compared to the parent compound [3].

Physicochemical Properties ADME Solubility Formulation

Evidence-Backed Application Scenarios for Indole-5-Carboxylic Acid Procurement


Biocatalytic Synthesis of Water-Soluble Indirubin Anticancer Leads

Procure indole-5-carboxylic acid as the substrate for bacterial monooxygenase-driven bioconversion to asymmetric carboxy-substituted indirubins. This enzymatic route achieves titers up to 327 mg L⁻¹ within 16 hours and produces monocarboxyindirubins with water solubility up to 1000-fold higher than unsubstituted indirubin, enabling direct biological evaluation without solubility-enhancing formulation [1].

cPLA2α Inhibitor Development for Anti-Inflammatory Drug Discovery

Use indole-5-carboxylic acid as the core scaffold for synthesizing 1-(5-carboxyindol-1-yl)propan-2-one derivatives targeting cytosolic phospholipase A2α. Optimized analogs built on this 5-carboxyindole framework achieve IC50 values as low as 0.005 μM, representing a 7-fold potency improvement over the lead compound, with demonstrated metabolic stability in rat liver microsome assays [2].

Time-Resolved Phosphorescence Spectroscopy Studies

Select indole-5-carboxylic acid for photophysical investigations requiring a short triplet lifetime (56 μs in aqueous solution) and rapid ground-state quenching (rate constant 4.4 × 10⁸ M⁻¹ s⁻¹). For applications requiring extended phosphorescence lifetimes, I2C (912 μs) should be procured instead [3].

CYP450 Enzymology and Regioselective Oxidation Research

Utilize indole-5-carboxylic acid as a validated substrate for CYP199A2 monooxygenase from Rhodopseudomonas palustris in studies of bacterial P450 regioselectivity. I5C is accepted by the enzyme, whereas indole-3-carboxylic acid shows zero activity, providing a clear positive control for substrate specificity assays [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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